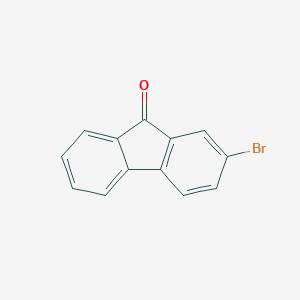

2-Bromo-9-fluorenone

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2-bromofluoren-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7BrO/c14-8-5-6-10-9-3-1-2-4-11(9)13(15)12(10)7-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTCARZDHUIEYMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C2=O)C=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30352403 | |

| Record name | 2-Bromo-9-fluorenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3096-56-8 | |

| Record name | 2-Bromo-9-fluorenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-9H-fluoren-9-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.164.334 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Bromo-9-fluorenone chemical properties and structure

An In-depth Technical Guide on 2-Bromo-9-fluorenone: Chemical Properties and Structure

For researchers, scientists, and professionals in drug development, this compound stands as a pivotal intermediate in organic synthesis. Its unique combination of a rigid fluorene backbone, a reactive bromine atom, and a carbonyl group makes it a versatile building block for a vast array of functional molecules, from advanced materials to potential therapeutic agents.[1][2][3] This guide provides a comprehensive overview of its chemical properties, structure, and key experimental protocols.

Chemical and Physical Properties

This compound is a light yellow to orange crystalline solid at room temperature.[1][3][4] It is chemically stable under normal conditions and exhibits good solubility in many common organic solvents.[1][5]

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₇BrO | [3][5][6] |

| Molecular Weight | 259.11 g/mol | [5] |

| Appearance | Light yellow to yellow-orange crystalline powder | [1][3][4][6] |

| Melting Point | 146-148 °C | [3][4][6] |

| Note: Some sources report a range of 91-93 °C | [5] | |

| Boiling Point | 392.8 ± 21.0 °C (Predicted) | [7] |

| Solubility | Soluble in acetone, dichloromethane, and 1,4-dioxane.[1][4][5][6] | [1][4][5][6] |

| CAS Number | 3096-56-8 | [5] |

A study on its solubility determined a maximum mole fraction of 0.0526 in 1,4-dioxane at 323.15 K and a minimum of 0.0002 in methanol at 278.15 K, with solubility increasing with temperature in all tested solvents.[6]

Molecular Structure

The structure of this compound is characterized by the tricyclic fluorene system, which imparts significant rigidity.[2] The key features are a ketone group at position 9 and a bromine atom at position 2. This bromine atom is a crucial reactive site, serving as an excellent leaving group for various cross-coupling and substitution reactions.[2][4]

Spectroscopic Data Summary

| Technique | Key Features and Observations | Source(s) |

| ¹H NMR | Aromatic protons exhibit characteristic shifts in the downfield region. | [9][10][11] |

| ¹³C NMR | The carbonyl carbon (C9) shows a distinct peak around 193.1 ppm. Aromatic carbons appear in the 120-150 ppm range. | [9] |

| Infrared (IR) | A strong absorption band characteristic of the C=O stretching vibration of the ketone is observed. | [10][11] |

| Mass Spec (MS) | The molecular ion peak is observed, confirming the molecular weight. | [9] |

Reactivity and Applications

The reactivity of this compound is dominated by its two functional groups: the bromine substituent and the carbonyl group. This dual reactivity makes it a cornerstone for building complex molecular architectures.[2]

Key Reactions:

-

Metal-Catalyzed Cross-Coupling: The bromine atom readily participates in reactions like Suzuki, Negishi, and Sonogashira couplings, allowing for the formation of new carbon-carbon bonds and the introduction of larger conjugated systems.[1] This is fundamental for synthesizing materials for organic light-emitting diodes (OLEDs) and other electronic applications.[6]

-

Nucleophilic Substitution: The electrophilic nature of the brominated aromatic ring allows for nucleophilic substitution reactions.[5]

-

Carbonyl Group Reactions: The ketone can be reduced to the corresponding alcohol, 9-fluorenol, or undergo other carbonyl chemistry to introduce different functionalities.

Its applications are diverse, spanning materials science and pharmaceutical development. It serves as an intermediate for:

-

Pharmaceuticals and agrochemicals, including the preparation of antimalarial drugs and other bioactive molecules.[3][5][6]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are protocols for the synthesis and purification of this compound.

Synthesis Protocol 1: Oxidation of 2-Bromofluorene[10]

This method involves the air oxidation of 2-bromofluorene using a base in an organic solvent.

Materials:

-

2-Bromofluorene

-

Potassium hydroxide (KOH)

-

Tetrahydrofuran (THF)

Procedure:

-

In a three-necked flask equipped with a reflux condenser and mechanical stirrer, add 20g of 2-bromofluorene (0.082 mol), 120 mL of THF, and 4.57g of potassium hydroxide (0.082 mol).

-

Stir the mixture at room temperature for 3 hours, allowing for oxidation by air.

-

After the reaction is complete, filter the solution to remove the solid potassium hydroxide.

-

Remove the solvent (THF) from the filtrate via distillation or rotary evaporation.

-

Wash the resulting solid residue with water three times.

-

Dry the product to obtain this compound as a yellow solid (reported yield: 98.5%).[10]

Synthesis Protocol 2: Bromination of 9-Fluorenone[6]

This protocol describes the direct bromination of 9-fluorenone.

Materials:

-

9-Fluorenone

-

Ammonium bromide (NH₄Br)

-

Potassium bromate (KBrO₃)

-

Phase transfer catalyst (e.g., tetrabutylammonium chloride)

-

Sodium sulfite (Na₂SO₃) solution (20%)

-

Water

Procedure:

-

Combine 9-fluorenone (10 mmol), the phase transfer catalyst (1.5 mmol), and an aqueous solution of ammonium bromide (30 wt%, 25 mmol) in a reaction flask.

-

Heat the mixture to 75 °C.

-

Over the course of 1 hour, add potassium bromate (11 mmol) in three portions.

-

Maintain the temperature at 75 °C and continue stirring for an additional 3 hours.

-

After the reaction, cool the mixture to room temperature.

-

Add a 20% aqueous solution of sodium sulfite to quench any remaining bromine.

-

Filter the mixture to collect the solid product.

-

Wash the filter cake with water and dry to obtain the yellow solid this compound (reported yield: 99.2%).

Purification Protocol: Column Chromatography[1]

For applications requiring high purity (>98%), column chromatography is often employed.

Procedure:

-

Dissolve the crude product in a minimal amount of a suitable solvent, such as ethyl acetate or dichloromethane.

-

Prepare a silica gel column using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

-

Load the dissolved product onto the column.

-

Elute the column, collecting fractions.

-

Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under vacuum to yield purified this compound.[1]

Example Reaction: Sonogashira Coupling[1]

This protocol details a specific cross-coupling reaction to synthesize a larger conjugated system.

Materials:

-

This compound (1.250 mmol)

-

Phenylacetylene (2.500 mmol)

-

Triethylamine (Et₃N)

-

N,N-Dimethylformamide (DMF)

-

Pd(dppf)Cl₂ (0.063 mmol)

-

Copper(I) iodide (CuI) (0.062 mmol)

-

Ethyl acetate (EtOAc), 0.1 M HCl, water, brine

-

Magnesium sulfate (MgSO₄)

Procedure:

-

In a dry flask, dissolve phenylacetylene and Et₃N in DMF. Purge the system with argon for 15 minutes.

-

In a separate round-bottom flask, combine this compound, Pd(dppf)Cl₂, and CuI under an argon atmosphere.

-

Transfer the phenylacetylene solution to the flask containing the fluorenone and catalysts.

-

Heat the reaction mixture to 50 °C and stir for 17 hours.

-

After the reaction, cool to room temperature and concentrate under vacuum.

-

Dissolve the residue in EtOAc, wash sequentially with 0.1 M HCl, water, and brine.

-

Dry the organic layer over MgSO₄, filter, and concentrate under vacuum.

-

Purify the final residue by silica gel column chromatography to obtain the target product, 2-(phenylethynyl)fluoren-9-one.[1]

References

- 1. This compound | C13H7BrO | CID 725831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Compounds Derived from 9,9‐Dialkylfluorenes: Syntheses, Crystal Structures and Initial Binding Studies (Part II) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 3096-56-8 [chemicalbook.com]

- 5. PubChemLite - this compound (C13H7BrO) [pubchemlite.lcsb.uni.lu]

- 6. spectrabase.com [spectrabase.com]

- 7. Search - Access Structures [ccdc.cam.ac.uk]

- 8. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 9. This compound CAS#: 3096-56-8 [amp.chemicalbook.com]

- 10. nbinno.com [nbinno.com]

- 11. [PDF] The crystal and molecular structure of 9-fluorenone | Semantic Scholar [semanticscholar.org]

Synthesis of 2-Bromo-9-fluorenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 2-Bromo-9-fluorenone from 9-fluorenone. The document details established experimental protocols, presents key quantitative data in a structured format, and includes visualizations of the reaction pathway and experimental workflow to support research and development in the chemical and pharmaceutical sciences. This compound is a valuable intermediate in organic synthesis, particularly in the development of materials for organic light-emitting diodes (OLEDs) and as a building block for pharmaceutical compounds.[1][2]

Synthetic Pathways Overview

The primary methods for the synthesis of this compound from 9-fluorenone involve the electrophilic aromatic substitution (bromination) of the fluorenone core. The carbonyl group at the 9-position is a deactivating group, directing electrophilic substitution to the 2 and 7 positions. The main synthetic strategies include direct bromination using a bromine source and a catalyst, and a two-step process involving the bromination of fluorene followed by oxidation.

Direct Bromination of 9-Fluorenone

This is a common and efficient method for producing this compound. Various brominating agents can be employed, with the choice of reagents and conditions influencing the yield and selectivity of the reaction.

-

Method A: Using Potassium Bromate and Ammonium Bromide: This high-yield method utilizes potassium bromate as the oxidizing agent to generate bromine in situ from ammonium bromide. A phase transfer catalyst is employed to facilitate the reaction between the aqueous and organic phases.[3]

-

Method B: Using Elemental Bromine: Direct bromination with liquid bromine is another viable route. The reaction is typically carried out in a suitable solvent, and the regioselectivity can be influenced by the reaction conditions.

Oxidation of 2-Bromofluorene

An alternative two-step approach involves the initial bromination of fluorene to yield 2-bromofluorene, which is then oxidized to this compound. This method can be advantageous if 2-bromofluorene is readily available or if this route offers better overall yield and purity. Air oxidation in the presence of a strong base is a common method for the second step.[4]

Data Presentation

Reactant and Product Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |

| 9-Fluorenone | C₁₃H₈O | 180.21 | Yellow crystalline solid | 81-85 |

| This compound | C₁₃H₇BrO | 259.10 | Yellow solid | 146-148[5] |

Spectroscopic Data

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |

| 9-Fluorenone | 7.28 (d, 2H), 7.45-7.48 (m, 4H), 7.65 (d, 2H) | 120.7, 124.7, 129.5, 134.6, 135.1, 144.9, 194.3 | 3060, 3050, 1710, 1602, 1563, 1433, 1365, 1324, 1152, 1099, 1003, 876, 854, 671, 661 |

| This compound | 7.40-7.52 (m, 5H), 7.68-7.70 (d, 1H), 7.86 (s, 1H)[4] | Not explicitly found in a single source, but expected to show shifts consistent with a bromo-substituted aromatic ring and a carbonyl group. | 3068, 3050, 1738, 1602, 1510, 1460, 1412, 1300, 1010, 832, 770, 685, 510[4] |

Experimental Protocols

Method A: Direct Bromination using KBrO₃ and NH₄Br

This protocol is adapted from a high-yield synthesis method.[3]

Materials:

-

9-Fluorenone (10 mmol, 1.80 g)

-

Ammonium bromide (25 mmol, 2.45 g)

-

Potassium bromate (11 mmol, 1.84 g)

-

Tetra-n-butylammonium chloride (or another suitable phase transfer catalyst) (1.5 mmol, 0.42 g)

-

30 wt% aqueous ammonium bromide solution

-

20% aqueous sodium sulfite solution

-

Water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 9-fluorenone (10 mmol), the phase transfer catalyst (1.5 mmol), and the 30 wt% aqueous ammonium bromide solution (containing 25 mmol of NH₄Br).

-

Heat the mixture to 75 °C with stirring.

-

Over a period of 1 hour, add potassium bromate (11 mmol) in three portions (in a weight ratio of 1:3:1).

-

Maintain the reaction temperature at 75 °C and continue stirring for an additional 3 hours.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Add a 20% aqueous solution of sodium sulfite to quench any remaining bromine.

-

Filter the resulting yellow solid using vacuum filtration.

-

Wash the filter cake thoroughly with water.

-

Dry the solid to obtain this compound. This method has a reported yield of 99.2%.[3]

Method B: Oxidation of 2-Bromofluorene

This protocol describes the synthesis of this compound from 2-bromofluorene via air oxidation.[4]

Materials:

-

2-Bromofluorene (0.082 mol, 20 g)

-

Potassium hydroxide (0.082 mol, 4.57 g)

-

Tetrahydrofuran (THF) (120 mL)

-

Water

Procedure:

-

In a 250 mL three-necked flask equipped with a reflux condenser and a mechanical stirrer, add 2-bromofluorene (20 g), tetrahydrofuran (120 mL), and potassium hydroxide (4.57 g).

-

Stir the mixture at room temperature for 3 hours, allowing for air oxidation to occur.

-

After the reaction, filter the solution to remove the potassium hydroxide.

-

Remove the THF from the filtrate by distillation.

-

Wash the resulting solid with water three times.

-

Dry the solid to yield this compound. This method has a reported yield of 98.5% with a purity of 99.4%.[4]

Purification by Recrystallization

The crude this compound can be purified by recrystallization to obtain a high-purity product. The choice of solvent is critical for effective purification.

General Procedure:

-

Dissolve the crude this compound in a minimal amount of a suitable hot solvent. Potential solvents include ethanol, methanol, or a mixture of hexane and ethyl acetate.[6]

-

If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

-

Hot filter the solution to remove any insoluble impurities and the activated charcoal.

-

Allow the filtrate to cool slowly to room temperature to promote the formation of well-defined crystals.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Dry the crystals under vacuum.

Visualizations

Reaction Pathway

Caption: Electrophilic aromatic bromination of 9-fluorenone.

Experimental Workflow: Method A

Caption: Workflow for the synthesis of this compound via Method A.

References

- 1. guidechem.com [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. CN1962597A - Oxidation preparation method for 9- fluorenone compound from fluorine compound - Google Patents [patents.google.com]

- 5. 2-溴-9-芴酮 96% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Organic Chemistry - LabArchives, Your Electronic Lab Notebook [mynotebook.labarchives.com]

Solubility Profile of 2-Bromo-9-fluorenone in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of 2-Bromo-9-fluorenone, a key intermediate in the synthesis of antimalarial drugs and a material used in liquid crystals and OLEDs.[1][2][3] Understanding its solubility is crucial for purification, recrystallization, and formulation development.[4][5] This document presents quantitative solubility data, detailed experimental methodologies for solubility determination, and a visual representation of the experimental workflow.

Quantitative Solubility Data

The solubility of this compound has been experimentally determined in various organic solvents at different temperatures. The data, expressed as the mole fraction (x) of this compound, is summarized in the table below. The solubility generally increases with a rise in temperature across all tested solvents.[1][5]

The order of solubility in the tested pure solvents is as follows: 1,4-dioxane > butyl acetate > ethyl acetate > methyl acetate > n-butanol > acetonitrile > n-propanol > isopropanol > ethanol > methanol.[4] The highest solubility was observed in 1,4-dioxane at 323.15 K (0.0526 mole fraction), while the lowest was in methanol at 278.15 K (0.0002 mole fraction).[1][4][5] Qualitative assessments have also noted its solubility in acetone, dichloromethane, and ether.[3][6][7][8][9]

| Temperature (K) | Methanol | Ethanol | Isopropanol | n-Propanol | n-Butanol | Acetonitrile | Methyl Acetate | Ethyl Acetate | Butyl Acetate | 1,4-Dioxane |

| 278.15 | 0.0002 | 0.0004 | 0.0005 | 0.0007 | 0.0009 | 0.0011 | 0.0028 | 0.0049 | 0.0085 | 0.0125 |

| 283.15 | 0.0003 | 0.0005 | 0.0006 | 0.0009 | 0.0012 | 0.0014 | 0.0035 | 0.0061 | 0.0104 | 0.0153 |

| 288.15 | 0.0004 | 0.0006 | 0.0008 | 0.0011 | 0.0015 | 0.0018 | 0.0044 | 0.0076 | 0.0128 | 0.0188 |

| 293.15 | 0.0005 | 0.0008 | 0.0010 | 0.0014 | 0.0019 | 0.0023 | 0.0055 | 0.0095 | 0.0157 | 0.0230 |

| 298.15 | 0.0006 | 0.0010 | 0.0013 | 0.0018 | 0.0024 | 0.0029 | 0.0069 | 0.0118 | 0.0193 | 0.0282 |

| 303.15 | 0.0008 | 0.0012 | 0.0016 | 0.0022 | 0.0030 | 0.0036 | 0.0086 | 0.0146 | 0.0237 | 0.0345 |

| 308.15 | 0.0010 | 0.0015 | 0.0020 | 0.0027 | 0.0037 | 0.0045 | 0.0106 | 0.0180 | 0.0291 | 0.0422 |

| 313.15 | 0.0012 | 0.0018 | 0.0025 | 0.0034 | 0.0046 | 0.0056 | 0.0131 | 0.0221 | 0.0356 | 0.0515 |

| 318.15 | 0.0015 | 0.0022 | 0.0031 | 0.0042 | 0.0057 | 0.0069 | 0.0161 | 0.0271 | 0.0435 | 0.0628 |

| 323.15 | 0.0018 | 0.0027 | 0.0038 | 0.0052 | 0.0070 | 0.0085 | 0.0198 | 0.0332 | 0.0531 | 0.0526 |

Data sourced from Peng Y, et al. (2022).[4]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in organic solvents, based on the static equilibrium method combined with High-Performance Liquid Chromatography (HPLC).

1. Materials and Apparatus:

-

This compound (purity > 98%)

-

Selected organic solvents (analytical grade)

-

Thermostatic shaker or water bath

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector and a C18 column

-

Syringe filters (e.g., 0.45 µm)

-

Analytical balance

-

Volumetric flasks and pipettes

2. Preparation of Standard Solutions:

-

Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., ethyl acetate) to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to create a series of standard solutions with different concentrations.

3. Calibration Curve Generation:

-

Inject the standard solutions into the HPLC system.

-

Monitor the absorbance at a specific wavelength (e.g., 254 nm).

-

Plot a calibration curve of the peak area versus the concentration of this compound.

4. Solubility Measurement (Static Equilibrium Method):

-

Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container (e.g., a screw-capped vial).

-

Place the container in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient time to ensure that equilibrium is reached (preliminary experiments can determine the required time).

-

Once equilibrium is achieved, stop the agitation and allow the solid to settle.

-

Carefully withdraw a sample of the supernatant using a pre-heated or pre-cooled syringe to match the experimental temperature.

-

Immediately filter the sample through a syringe filter to remove any undissolved solid.

5. Sample Analysis:

-

Accurately dilute the filtered saturated solution with the appropriate solvent.

-

Inject the diluted sample into the HPLC system under the same conditions used for the standard solutions.

-

Determine the peak area of this compound in the sample.

6. Calculation of Solubility:

-

Using the peak area from the sample and the calibration curve, determine the concentration of this compound in the diluted saturated solution.

-

Calculate the concentration in the original saturated solution by accounting for the dilution factor.

-

Convert the concentration (e.g., in g/mL) to mole fraction for standardized reporting.

7. Solid Phase Analysis:

-

After the solubility experiment, the solid residue can be analyzed using techniques like X-ray diffraction (XRD) to confirm that no polymorphic transformation or solvate formation occurred during the experiment.[4]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Caption: Workflow for determining this compound solubility.

References

- 1. This compound | 3096-56-8 [chemicalbook.com]

- 2. This compound CAS#: 3096-56-8 [amp.chemicalbook.com]

- 3. This compound, 96% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. innospk.com [innospk.com]

- 7. This compound | 3096-56-8 | Benchchem [benchchem.com]

- 8. nbinno.com [nbinno.com]

- 9. chemicalbook.com [chemicalbook.com]

Spectroscopic Analysis of 2-Bromo-9-fluorenone: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 2-Bromo-9-fluorenone, a key intermediate in the synthesis of pharmaceutical and organic luminescent materials.[1][2] The following sections present its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for these analytical techniques. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science.

Spectroscopic Data

The spectroscopic data presented below has been compiled from various spectral databases and is crucial for the structural elucidation and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules by providing information about the chemical environment of atomic nuclei.[3][4][5]

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments.

| Chemical Shift (δ) ppm | Solvent |

| 7.30 - 7.80 (m, 7H) | CDCl₃ |

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

| Chemical Shift (δ) ppm | Solvent |

| 121.2, 124.8, 128.9, 130.8, 131.3, 134.9, 135.8, 143.5, 144.2, 192.5 | DMSO-d₆ |

Note: Specific peak assignments for ¹H and ¹³C NMR can be performed using 2D NMR techniques such as COSY and HSQC.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[6][7]

| Wavenumber (cm⁻¹) | Description |

| ~1715 | C=O (Ketone) stretching |

| ~1600, ~1450 | C=C (Aromatic) stretching |

| ~750 | C-H (Aromatic) bending |

| ~660 | C-Br stretching |

Note: The exact peak positions can vary slightly depending on the sample preparation method.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound.[8][9][10]

| m/z | Relative Intensity | Description |

| 258/260 | ~1:1 | [M]⁺, Molecular ion peak (presence of Br isotopes) |

| 230/232 | Variable | [M-CO]⁺ |

| 151 | Variable | [M-Br-CO]⁺ |

Note: The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) is a key feature in the mass spectrum of this compound.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above. Instrument-specific parameters may require optimization.

NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of purified this compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[3]

-

Filter the solution into a clean NMR tube to a height of about 4-5 cm.[3]

-

An internal standard, such as tetramethylsilane (TMS), may be added for chemical shift referencing.[3]

Data Acquisition:

A standard 1D proton NMR experiment is typically run first.[4] For ¹³C NMR, a proton-decoupled experiment is common to simplify the spectrum. Further structural elucidation can be achieved using 2D NMR experiments like COSY, HSQC, and HMBC.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

This is a common and simple method for solid samples.[6]

-

Place a small, clean amount of the solid this compound directly onto the ATR crystal.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

Alternative Method (Thin Solid Film):

-

Dissolve a small amount of the solid in a volatile solvent like methylene chloride.[11]

-

Drop the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[11]

Data Acquisition:

The IR spectrum is obtained by passing a beam of infrared light through the sample and measuring the frequencies at which the light is absorbed.[7]

Mass Spectrometry

Sample Preparation:

-

Dissolve the sample in a suitable volatile organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[12]

-

Further dilute an aliquot of this solution to the low µg/mL or ng/mL range, depending on the sensitivity of the instrument.[12]

-

If any precipitate is present, the solution must be filtered before analysis.[12]

Data Acquisition:

The sample is introduced into the mass spectrometer, where it is ionized.[13] Common ionization techniques for organic molecules include Electron Ionization (EI) and Electrospray Ionization (ESI).[8][9] The resulting ions are then separated based on their mass-to-charge ratio by a mass analyzer and detected.[10]

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | 3096-56-8 [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 5. NMR Spectroscopy [www2.chemistry.msu.edu]

- 6. amherst.edu [amherst.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 9. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. fiveable.me [fiveable.me]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 13. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-9-fluorenone

This technical guide provides a comprehensive overview of the melting and boiling points of 2-Bromo-9-fluorenone, a key intermediate in organic synthesis, particularly in the development of materials for organic light-emitting diodes (OLEDs) and in pharmaceutical research.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development and materials science.

Physicochemical Data of this compound

The precise determination of the melting and boiling points of a compound is crucial for its identification, purity assessment, and the establishment of appropriate reaction and purification conditions. The following table summarizes the key physical properties of this compound.

| Property | Value |

| Melting Point | 146-148 °C |

| Boiling Point | 392.8 °C (at 760 mmHg) |

Experimental Protocols for Physical Property Determination

Accurate measurement of melting and boiling points requires standardized experimental procedures. Below are detailed methodologies for these determinations.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of dry this compound is finely ground using a mortar and pestle. The powdered sample is then packed into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[3][4]

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.[3]

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample and the thermometer.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range. For pure this compound, this range is typically narrow.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

Apparatus:

-

Thiele tube or a similar heating bath (e.g., oil bath)

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Rubber band or wire to attach the test tube to the thermometer

Procedure:

-

Sample Preparation: A small amount of this compound is placed in the small test tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is placed inverted (open end down) into the test tube containing the sample.[5]

-

Apparatus Assembly: The test tube is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[5][6] This assembly is then clamped and immersed in a Thiele tube or an oil bath.[5][6]

-

Heating: The heating bath is gently and uniformly heated.[6] As the temperature rises, the air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

-

Observation: Heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube.[6] At this point, the heating is stopped.

-

Boiling Point Reading: As the apparatus cools, the stream of bubbles will slow down and eventually stop. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point of the substance.[6]

Synthesis of this compound: An Experimental Workflow

This compound is commonly synthesized from 9-fluorenone. The following diagram illustrates a typical experimental workflow for this synthesis.

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Determination of Melting Point [wiredchemist.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]

2-Bromo-9-fluorenone: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of the Synthesis, Properties, and Applications of a Versatile Chemical Intermediate

Abstract

2-Bromo-9-fluorenone is a key organic compound that serves as a versatile precursor in a multitude of scientific and industrial applications. This technical guide provides a detailed overview of its fundamental chemical and physical properties, comprehensive experimental protocols for its synthesis and key reactions, and an exploration of its significant roles in materials science and drug discovery, particularly in the development of organic light-emitting diodes (OLEDs) and novel antimalarial agents.

Core Properties of this compound

This compound is a yellow crystalline solid at room temperature. Its chemical structure, featuring a fluorene backbone substituted with a bromine atom and a ketone functional group, imparts unique reactivity and desirable photophysical characteristics.

| Property | Value | Reference |

| Chemical Formula | C₁₃H₇BrO | [1] |

| Molecular Weight | 259.10 g/mol | [1] |

| Melting Point | 146-148 °C | [2] |

| Appearance | Yellow crystal powder | [2] |

| Purity | ≥ 99% (HPLC) | [2] |

| CAS Number | 3096-56-8 | [2] |

Synthesis and Reactivity

The synthesis of this compound is most commonly achieved through the oxidation of 2-bromofluorene. Various methods have been developed to optimize yield and purity.

Experimental Protocol: Synthesis of this compound

This protocol details a high-yield synthesis method by oxidation of 2-bromofluorene.

Materials:

-

2-bromofluorene

-

Tetrahydrofuran (THF)

-

Potassium hydroxide (KOH)

Procedure:

-

In a 250 mL three-necked flask equipped with a reflux condenser and mechanical stirrer, add 20g of 2-bromofluorene (0.082 mol) and 120 mL of tetrahydrofuran.

-

Add 4.57g of potassium hydroxide (0.082 mol) to the mixture.

-

Stir the reaction mixture at room temperature for 3 hours.

-

After the reaction is complete, filter the solution to remove potassium hydroxide.

-

Distill the filtrate to remove the solvent.

-

Wash the resulting solid with water three times and then dry to obtain this compound.[3]

Results: This method typically yields this compound with a purity of 99.4% and a yield of 98.5%.[3]

Key Reactions: Suzuki-Miyaura Coupling

This compound is an excellent substrate for Suzuki-Miyaura coupling reactions, a powerful method for forming carbon-carbon bonds. This reactivity allows for the synthesis of a wide array of functionalized fluorenone derivatives.

Experimental Workflow: Suzuki-Miyaura Coupling

Caption: Generalized workflow for the Suzuki-Miyaura coupling of this compound.

Detailed Protocol: A general procedure involves reacting this compound with an arylboronic acid in the presence of a palladium catalyst and a base in a suitable solvent mixture. The reaction is typically heated under an inert atmosphere. Following the reaction, an aqueous workup and extraction are performed, and the final product is purified by column chromatography.[4][5][6]

Applications in Materials Science: Organic Light-Emitting Diodes (OLEDs)

The fluorene core of this compound provides a rigid and conjugated system that is highly desirable for electronic materials. Through chemical modifications, this compound serves as a crucial building block for the synthesis of novel materials for OLEDs. These materials often exhibit high thermal stability and efficient charge transport properties.

| Application Area | Description |

| Host Materials | Derivatives of this compound can be functionalized to create host materials for phosphorescent OLEDs, which are essential for achieving high efficiencies. |

| Emitting Materials | By extending the conjugation through reactions like the Suzuki coupling, fluorescent and phosphorescent emitters with tailored emission colors and high quantum yields can be synthesized. |

While specific photophysical data for this compound itself is limited in publicly available literature, the properties of its derivatives are extensively studied. For instance, various fluorenone derivatives exhibit solvent-dependent shifts in their emission maxima and varying quantum yields, highlighting the tunability of their optical properties.[7]

Role in Drug Development: Antimalarial Agents

This compound is a valuable starting material in the synthesis of compounds with potential therapeutic applications. Notably, it has been used in the development of novel antimalarial drugs. The fluorene scaffold can be elaborated with various side chains to create molecules that exhibit potent activity against Plasmodium falciparum, the parasite responsible for malaria.

| Derivative Type | In Vitro Activity (IC₅₀) |

| Fluorenone Sulfonamides | IC₅₀ values in the range of 5.94 to 23 µM against SARS-CoV-2 proteases have been reported, indicating the potential of the fluorenone scaffold in antiviral research.[7] |

| N-acylhydrazone derivatives | Certain derivatives have shown potent antiplasmodial activity, with IC₅₀ values as low as 0.07 µM against chloroquine-resistant strains of P. falciparum.[8] |

It is important to note that while this compound is a precursor, the final biological activity is highly dependent on the specific modifications made to the core structure.

Biological Degradation Pathway

In environmental microbiology, the degradation of polycyclic aromatic hydrocarbons like fluorene is a significant area of research. Interestingly, 9-fluorenone is a key intermediate in the microbial catabolism of fluorene. This pathway provides insight into the natural fate of these compounds and can be harnessed for bioremediation purposes.

Microbial Degradation of Fluorene

References

- 1. This compound | C13H7BrO | CID 725831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. CN100422128C - Method for preparing 9-fluorenone compounds by oxidation of fluorene compounds - Google Patents [patents.google.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. benchchem.com [benchchem.com]

- 8. Evaluation of antiplasmodial activity in silico and in vitro of N-acylhydrazone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Bromine Atom in 2-Bromo-9-fluorenone: A Gateway to Molecular Diversity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The unique structural architecture of 2-bromo-9-fluorenone, characterized by a rigid fluorene backbone, a reactive carbonyl group, and a strategically positioned bromine atom, establishes it as a cornerstone building block in modern organic synthesis. The bromine atom, in particular, serves as a versatile handle for a multitude of chemical transformations, enabling the introduction of diverse functionalities and the construction of complex molecular frameworks. This guide provides a comprehensive overview of the reactivity of the bromine atom in this compound, with a focus on palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitutions, and the biological implications of its derivatives.

The Reactive Nature of the C-Br Bond

The carbon-bromine bond at the 2-position of the 9-fluorenone scaffold is activated towards a variety of chemical transformations. This reactivity is primarily attributed to the electron-withdrawing nature of the fluorenone core, which polarizes the C-Br bond and makes the carbon atom susceptible to nucleophilic attack and oxidative addition in catalytic cycles. This inherent reactivity has been extensively exploited to synthesize a wide array of derivatives with applications in materials science and medicinal chemistry.[1][2]

Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Toolkit

Palladium-catalyzed cross-coupling reactions represent the most prominent and versatile methods for the functionalization of this compound. These reactions, which have revolutionized organic synthesis, allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a powerful method for the formation of C-C bonds by coupling an organoboron compound with a halide.[3] For this compound, this reaction enables the introduction of various aryl and heteroaryl substituents, leading to the synthesis of extended π-conjugated systems relevant for organic electronics.

Table 1: Suzuki-Miyaura Coupling of this compound with Various Boronic Acids

| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 16 | 88 |

| 4-Tolylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 92 |

| 3,5-Dimethylphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 91 |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A mixture of this compound (1.0 mmol), the corresponding boronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a phosphine ligand (e.g., SPhos, 4 mol%), and a base (e.g., K₃PO₄, 2.0 mmol) is prepared in a suitable solvent system (e.g., toluene/water). The reaction mixture is degassed and heated under an inert atmosphere until the starting material is consumed, as monitored by thin-layer chromatography (TLC). After cooling to room temperature, the reaction mixture is worked up by extraction and purified by column chromatography to afford the desired 2-aryl-9-fluorenone derivative.[3]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from amines and aryl halides.[4][5] This reaction provides a direct route to 2-amino-9-fluorenone derivatives, which are valuable intermediates in medicinal chemistry and materials science.[6]

Table 2: Buchwald-Hartwig Amination of this compound with Various Amines

| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Aniline | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 18 | 85 |

| Morpholine | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Dioxane | 110 | 24 | 78 |

| n-Butylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | LiHMDS | THF | 80 | 16 | 82 |

| Indole | Pd(OAc)₂ (2) | DavePhos (4) | Cs₂CO₃ | 1,4-Dioxane | 100 | 20 | 75 |

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

In a glovebox, a reaction vessel is charged with this compound (1.0 mmol), the desired amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., BINAP, 3 mol%), and a base (e.g., NaOtBu, 1.4 mmol). A dry, degassed solvent such as toluene is added, and the vessel is sealed. The reaction mixture is then heated with stirring for the specified time. After completion, the reaction is quenched, and the product is isolated and purified using standard techniques.[4][5]

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, catalyzed by palladium and a copper co-catalyst.[7] This reaction is instrumental in synthesizing 2-alkynyl-9-fluorenone derivatives, which are of interest for their photophysical properties and potential applications in materials science.

Table 3: Sonogashira Coupling of this compound with Various Terminal Alkynes

| Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Phenylacetylene | Pd(dppf)Cl₂ (5) | CuI (5) | Et₃N | DMF | 50 | 17 | 89 |

| Ethynyltrimethylsilane | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | DIPA | THF | 65 | 12 | 91 |

| 1-Octyne | Pd(PPh₃)₄ (3) | CuI (6) | i-Pr₂NEt | Toluene | 80 | 24 | 85 |

| 4-Ethynylanisole | Pd(dppf)Cl₂ (5) | CuI (5) | Et₃N | DMF | 60 | 18 | 87 |

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

In a dry reaction flask, this compound (0.324 g, 1.250 mmol), Pd(dppf)Cl₂ (0.0510 g, 0.063 mmol), and CuI (0.012 g, 0.062 mmol) are placed under an argon atmosphere. A solution of phenylacetylene (0.27 mL, 2.500 mmol) and triethylamine (0.8 mL) in DMF (3.2 mL), previously purged with argon for 15 minutes, is added. The reaction mixture is heated to 50 °C and stirred for 17 hours. After cooling, the solvent is removed under vacuum. The residue is dissolved in ethyl acetate, washed with 0.1 M HCl, water, and brine, then dried over MgSO₄. The crude product is purified by silica gel column chromatography to yield 2-(phenylethynyl)-9-fluorenone.[8]

Cyanation

The introduction of a nitrile group onto the fluorenone scaffold can be achieved through palladium-catalyzed cyanation of this compound.[9][10] Aryl nitriles are versatile intermediates that can be hydrolyzed to carboxylic acids, reduced to amines, or participate in various cycloaddition reactions.

Table 4: Palladium-Catalyzed Cyanation of this compound

| Cyanide Source | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| K₄[Fe(CN)₆] | Pd(OAc)₂ (0.1) | - | - | DMAc | 120 | 5 | 88 |

| Zn(CN)₂ | Pd₂(dba)₃ (2) | dppf (4) | - | DMF | 100 | 12 | 91 |

| KCN | Pd/C (5) | - | - | Toluene | 110 | 24 | 75 |

Experimental Protocol: General Procedure for Palladium-Catalyzed Cyanation

A mixture of this compound (1.0 mmol), a cyanide source (e.g., K₄[Fe(CN)₆], 0.3 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 0.1 mol%), and a base (e.g., Na₂CO₃, 2.0 mmol) in a polar aprotic solvent such as DMAc is heated under an inert atmosphere. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction mixture is cooled and subjected to an aqueous workup. The product, 2-cyano-9-fluorenone, is then isolated and purified.[10]

Nucleophilic Aromatic Substitution

While palladium-catalyzed reactions are predominant, the bromine atom in this compound can also undergo nucleophilic aromatic substitution (SNAr) reactions, particularly with strong nucleophiles. The electron-withdrawing effect of the fluorenone system facilitates the attack of nucleophiles on the carbon atom bearing the bromine.

Table 5: Nucleophilic Aromatic Substitution of this compound

| Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |

| Sodium methoxide | - | Methanol | 65 | 24 | 2-Methoxy-9-fluorenone | 65 |

| Sodium thiophenoxide | - | DMF | 100 | 12 | 2-(Phenylthio)-9-fluorenone | 72 |

| Potassium phenoxide | K₂CO₃ | NMP | 150 | 18 | 2-Phenoxy-9-fluorenone | 58 |

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution with Thiols

To a solution of this compound (1.0 mmol) in a polar aprotic solvent such as DMF, the corresponding thiol (1.2 mmol) and a base (e.g., K₂CO₃, 2.0 mmol) are added. The mixture is heated until the starting material is consumed. After cooling, the reaction is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by chromatography.[11]

Visualizing Reaction Pathways and Biological Significance

The versatility of the reactions involving the bromine atom of this compound allows for the systematic construction of a diverse library of derivatives. The logical flow from the starting material to various functionalized products can be visualized as a network of synthetic pathways.

Caption: Synthetic pathways from this compound.

Derivatives of 9-fluorenone have garnered significant attention for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties.[12][13] For instance, certain fluorenone derivatives have been shown to inhibit human hepatocellular carcinoma cells by inducing the generation of reactive oxygen species (ROS). This increase in ROS can trigger a cascade of cellular events leading to programmed cell death (apoptosis).

Caption: ROS-mediated apoptosis by a fluorenone derivative.

Furthermore, radioiodinated 9-fluorenone derivatives have been developed as imaging agents for the α7-nicotinic acetylcholine receptor (α7-nAChR), which is implicated in various neurological disorders, including Alzheimer's disease.[14] This highlights the potential of this compound as a scaffold for the development of diagnostic and therapeutic agents targeting the central nervous system.

Conclusion

The bromine atom in this compound is a key functional group that unlocks a vast chemical space for the synthesis of novel and complex molecules. The palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and cyanation, along with nucleophilic aromatic substitution, provide a robust and versatile toolbox for its derivatization. The resulting functionalized fluorenones exhibit a wide range of properties, making them valuable candidates for applications in materials science, particularly in the field of organic electronics, and in drug discovery, with demonstrated potential in oncology, infectious diseases, and neuropharmacology. The continued exploration of the reactivity of this compound is poised to yield further innovations in these critical areas of scientific research.

References

- 1. New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives with MI-Crobicidal and Antibiofilm Activity Enhanced by Combination with Iron Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. Non-toxic cyanide sources and cyanating agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. nbinno.com [nbinno.com]

- 7. Sonogashira Coupling [organic-chemistry.org]

- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 9. Cyanation - Wikipedia [en.wikipedia.org]

- 10. US7595417B2 - Cyanation of aromatic halides - Google Patents [patents.google.com]

- 11. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and biological evaluation of 9-fluorenone derivatives for SPECT imaging of α7-nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electrophilicity of 2-Bromo-9-fluorenone's Carbonyl Group

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electrophilicity of the carbonyl group in 2-Bromo-9-fluorenone, a key intermediate in the synthesis of various functional materials and pharmaceutical compounds.[1] This document delves into the electronic effects of the bromine substituent on the reactivity of the fluorenone core, supported by spectroscopic data, detailed experimental protocols, and theoretical considerations.

Introduction: The Significance of Carbonyl Electrophilicity in Fluorenone Chemistry

The fluorene framework, a tricyclic aromatic system, is a prevalent scaffold in materials science and medicinal chemistry. The introduction of a carbonyl group at the 9-position to form 9-fluorenone creates an electrophilic center, susceptible to nucleophilic attack. This reactivity is fundamental to the derivatization of the fluorenone core. The substitution pattern on the aromatic rings of the fluorenone molecule can significantly modulate the reactivity of this carbonyl group. This guide focuses on the 2-bromo-substituted derivative, exploring how the presence of the electron-withdrawing bromine atom enhances the electrophilic character of the carbonyl carbon.

Spectroscopic Evidence of Enhanced Electrophilicity

The electrophilicity of a carbonyl carbon is directly related to its electron density. Spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy provide valuable insights into the electronic environment of the carbonyl group.

Infrared (IR) Spectroscopy

The position of the carbonyl stretching vibration (νC=O) in the IR spectrum is a sensitive indicator of the electronic properties of the carbonyl group. Electron-withdrawing substituents increase the force constant of the C=O bond, leading to a higher stretching frequency.

A comparison of the carbonyl stretching frequencies of 9-fluorenone and this compound illustrates this effect. Unsubstituted 9-fluorenone exhibits a carbonyl stretch at approximately 1712 cm⁻¹. In contrast, the IR spectrum of this compound shows a distinct shift to a higher wavenumber.

| Compound | Carbonyl Stretching Frequency (νC=O) |

| 9-Fluorenone | ~1712 cm⁻¹ |

| This compound | 1738 cm⁻¹ |

This notable increase of 26 cm⁻¹ in the stretching frequency for this compound provides strong evidence for the electron-withdrawing effect of the bromine atom, which leads to a more polarized and, therefore, more electrophilic carbonyl group.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical Framework: Understanding the Inductive Effect

The enhanced electrophilicity of the carbonyl group in this compound can be rationalized by considering the inductive effect of the bromine substituent.

Caption: Inductive effect of bromine on carbonyl electrophilicity.

The bromine atom is more electronegative than carbon and exerts a through-sigma-bond electron-withdrawing inductive effect (-I effect). This effect is transmitted through the aromatic ring to the carbonyl group, leading to a decrease in electron density at the carbonyl carbon. This increased partial positive charge (δ+) on the carbonyl carbon makes it a more potent electrophile, thus more susceptible to nucleophilic attack.

Experimental Protocols

The following section provides detailed methodologies for the synthesis of this compound and for a kinetic study to quantitatively assess the electrophilicity of the carbonyl group in substituted fluorenones.

Synthesis of this compound

This protocol is adapted from established synthetic procedures.

Materials:

-

2-Bromofluorene (0.082 mol, 20 g)

-

Tetrahydrofuran (THF) (120 mL)

-

Potassium hydroxide (KOH) (0.082 mol, 4.57 g)

-

Deionized water

-

250 mL three-necked flask

-

Reflux condenser

-

Mechanical stirrer

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

To a 250 mL three-necked flask equipped with a reflux condenser and a mechanical stirrer, add 2-bromofluorene (20 g, 0.082 mol), tetrahydrofuran (120 mL), and potassium hydroxide (4.57 g, 0.082 mol).

-

Stir the mixture at room temperature for 3 hours. The reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, filter the reaction mixture to remove potassium hydroxide.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the THF.

-

Wash the resulting solid with deionized water three times.

-

Dry the solid to obtain this compound as a yellow solid.

Caption: Workflow for the synthesis of this compound.

Kinetic Analysis of Carbonyl Electrophilicity via Sodium Borohydride Reduction

This experimental protocol is based on studies of the reduction of substituted fluorenones and provides a method to quantify the relative electrophilicity of the carbonyl group. A higher reaction rate corresponds to a more electrophilic carbonyl center.

Materials:

-

Substituted fluorenone (e.g., 9-fluorenone, this compound)

-

Sodium borohydride (NaBH₄)

-

Anhydrous isopropyl alcohol

-

UV-Vis spectrophotometer with a thermostated cell holder

-

Quartz cuvettes

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of the fluorenone derivative in anhydrous isopropyl alcohol of a known concentration (e.g., 1 x 10⁻³ M).

-

Prepare a fresh solution of sodium borohydride in anhydrous isopropyl alcohol of a known concentration (e.g., 1 x 10⁻² M).

-

-

Kinetic Measurement:

-

Equilibrate the UV-Vis spectrophotometer and the reactant solutions to a constant temperature (e.g., 25 °C).

-

In a quartz cuvette, mix a known volume of the fluorenone solution with a known volume of the isopropyl alcohol.

-

Initiate the reaction by adding a known volume of the sodium borohydride solution to the cuvette, ensuring rapid mixing.

-

Immediately begin monitoring the decrease in absorbance of the fluorenone at its λmax over time. The disappearance of the fluorenone can be followed spectrophotometrically.

-

-

Data Analysis:

-

The reaction follows pseudo-first-order kinetics under conditions where [NaBH₄] >> [Fluorenone].

-

The pseudo-first-order rate constant (k_obs) can be determined by plotting ln(A_t - A_∞) versus time, where A_t is the absorbance at time t and A_∞ is the absorbance at the completion of the reaction. The slope of this plot is -k_obs.

-

The second-order rate constant (k₂) can be calculated from the equation: k₂ = k_obs / [NaBH₄].

-

By comparing the second-order rate constants for different substituted fluorenones, a quantitative measure of the relative electrophilicity of their carbonyl groups can be obtained.

-

Caption: Workflow for kinetic analysis of fluorenone reduction.

Conclusion

The presence of a bromine atom at the 2-position of the 9-fluorenone scaffold significantly enhances the electrophilicity of the carbonyl group. This is evidenced by the increase in the carbonyl stretching frequency in the IR spectrum and is supported by the theoretical understanding of the inductive effect of the halogen substituent. The provided experimental protocols offer robust methods for the synthesis of this compound and for the quantitative evaluation of its carbonyl reactivity. This heightened electrophilicity makes this compound a valuable and more reactive building block for the synthesis of complex organic molecules, which is of particular interest to researchers in drug development and materials science. Further studies, including detailed kinetic analysis of nucleophilic additions and computational modeling, would provide a more complete quantitative picture of the reactivity of this important synthetic intermediate.

References

2-Bromo-9-fluorenone: A Cornerstone for Innovation in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-9-fluorenone is a highly versatile organic building block that has garnered significant attention in the fields of materials science, medicinal chemistry, and organic synthesis.[1][2] Its rigid, planar fluorene core, combined with a reactive carbonyl group and a strategically placed bromine atom, makes it an ideal precursor for the synthesis of a diverse array of complex organic molecules.[1] The electron-withdrawing nature of the fluorenone system enhances the reactivity of the carbon-bromine bond, facilitating a variety of powerful cross-coupling reactions.[3] This guide provides a comprehensive overview of this compound's properties, synthesis, and its application in key synthetic transformations, complete with experimental protocols, quantitative data, and visual diagrams to support advanced research and development.

Physicochemical Properties and Synthesis

This compound is a yellow solid with good solubility in many common organic solvents.[4] Its key physical and chemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 3096-56-8 |

| Molecular Formula | C₁₃H₇BrO |

| Molecular Weight | 259.10 g/mol |

| Melting Point | 146-148 °C |

| Appearance | Light yellow to yellow crystalline powder |

| Solubility | Soluble in acetone, with varying solubility in other organic solvents. |

Table 1: Physicochemical Properties of this compound.

The synthesis of this compound is typically achieved through the bromination of 9-fluorenone or the oxidation of 2-bromofluorene.

Synthesis of this compound from 9-Fluorenone

A high-yielding synthesis involves the reaction of 9-fluorenone with potassium bromate and ammonium bromide in the presence of a phase transfer catalyst.

Experimental Protocol:

-

Combine 9-fluorenone (10 mmol), a phase transfer catalyst such as tetra-n-butylammonium chloride (1.5 mmol), and an aqueous solution of ammonium bromide (30 wt%, 25 mmol).

-

Heat the mixture to 75 °C.

-

Over the course of 1 hour, add potassium bromate (11 mmol) in three portions.

-

Maintain the reaction temperature at 75 °C for an additional 3 hours.

-

After cooling to room temperature, quench the reaction by adding a 20% aqueous solution of sodium sulfite to remove any excess bromine.

-

Filter the resulting solid, wash with water, and dry to obtain this compound as a yellow solid. This method has been reported to yield up to 99.2%.[5][6]

Synthesis of this compound from 2-Bromofluorene

An alternative route involves the oxidation of 2-bromofluorene using potassium hydroxide in tetrahydrofuran.

Experimental Protocol:

-

In a three-necked flask equipped with a reflux condenser and mechanical stirrer, dissolve 2-bromofluorene (0.082 mol) in 120 ml of tetrahydrofuran.

-

Add potassium hydroxide (0.082 mol) and stir the reaction mixture at room temperature for 3 hours.

-

Filter the reaction mixture to remove the potassium hydroxide.

-

Remove the solvent from the filtrate by distillation.

-

Wash the residue with water three times and dry to yield this compound. Purity of up to 99.4% and a yield of 98.5% have been reported for this method.[7]

Applications in Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the this compound scaffold serves as a versatile handle for the construction of carbon-carbon and carbon-nitrogen bonds through palladium-catalyzed cross-coupling reactions. These transformations are fundamental to the synthesis of advanced materials and pharmaceutically active compounds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between this compound and various organoboron compounds.[8] This reaction is instrumental in synthesizing biaryl structures, which are common motifs in liquid crystals and organic light-emitting diodes (OLEDs).[1][9]

General Experimental Protocol:

-

In a reaction vessel, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a phosphine ligand (e.g., SPhos, 4 mol%), and a base (e.g., K₃PO₄, 2.0 mmol).

-

Evacuate the vessel and backfill with an inert gas (e.g., argon) three times.

-

Add a degassed solvent mixture (e.g., toluene/water).

-

Stir the reaction mixture at the desired temperature for the specified time, monitoring progress by TLC.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.[9]

| Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 16 | 92 |

| 4-Tolylboronic acid | [PdCl₂(dppf)] | K₂CO₃ | DME | 85 | 18 | 94 |

| 3,5-Dimethylphenylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | KF | THF | RT | 24 | 89 |

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of this compound.

Product Characterization (2-Phenyl-9-fluorenone):

-

¹H NMR (CDCl₃): Signals in the aromatic region, typically between δ 7.0 and 8.2 ppm.[10]

-

¹³C NMR (CDCl₃): Carbonyl carbon (C=O) signal around δ 190 ppm. Aromatic carbons resonate between δ 120-150 ppm.[10]

-

IR (KBr): Strong absorption band for the C=O stretch, typically around 1710-1720 cm⁻¹.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne, yielding conjugated enynes.[4][11] These products are valuable intermediates in the synthesis of organic electronics and functional polymers.[5][12]

General Experimental Protocol:

-

To a solution of this compound (1.0 eq) in a suitable solvent (e.g., THF or DMF), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq), a copper(I) co-catalyst (e.g., CuI, 0.025 eq), and a base (e.g., diisopropylamine or triethylamine, 7.0 eq).[4][13]

-

Add the terminal alkyne (1.1 eq) to the mixture.

-

Stir the reaction at room temperature or elevated temperature under an inert atmosphere for a specified time, monitoring by TLC.[5]

-

Upon completion, dilute the reaction mixture with an etheral solvent and filter through a pad of Celite.

-

Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

-

Purify the residue by flash column chromatography.[4]

| Coupling Partner | Catalyst/Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Diisopropylamine | THF | RT | 3 | 89 |

| Ethynylbenzene | PdCl₂(PPh₃)₂ / CuI | Triethylamine | DMF | 80 | 6 | 91 |

| 1-Hexyne | Pd(OAc)₂ / PPh₃ / CuI | Et₃N | Toluene | 60 | 12 | 85 |

| Trimethylsilylacetylene | [PdCl₂(CH₃CN)₂] / sXPhos | Cs₂CO₃ | MeCN/H₂O | 65 | 2 | 88 |

Table 3: Representative Conditions for Sonogashira Coupling of this compound.

Product Characterization (2-(Phenylethynyl)-9-fluorenone):

-

¹H NMR (CDCl₃): Aromatic protons typically resonate in the range of δ 7.3-7.9 ppm.

-

¹³C NMR (CDCl₃): The carbonyl carbon appears around δ 192 ppm. The alkynyl carbons are observed around δ 88-92 ppm. Aromatic carbons are in the δ 120-144 ppm range.

-

IR (KBr): A characteristic C≡C stretching vibration is expected around 2200 cm⁻¹, and the C=O stretch around 1715 cm⁻¹.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, coupling this compound with a wide range of primary and secondary amines.[8][14] This reaction is crucial for the synthesis of arylamines, which are prevalent in pharmaceuticals and organic electronic materials.[2][6]

General Experimental Protocol:

-

To a reaction vessel, add this compound (1.0 mmol), the amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XantPhos, 2-4 mol%), and a strong base (e.g., NaOt-Bu, 1.4 mmol).

-

Evacuate and backfill the vessel with an inert gas.

-

Add an anhydrous, degassed solvent (e.g., toluene or dioxane).

-

Heat the reaction mixture to the desired temperature and stir for the specified time, monitoring by TLC.

-

After cooling, quench the reaction with water and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography.

| Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Aniline | Pd₂(dba)₃ / XantPhos | NaOt-Bu | Toluene | 100 | 18 | 92 |

| Morpholine | Pd-PEPPSI-iPENT | K-Ot-Bu | Dioxane | 80 | 12 | 88 |

| Diphenylamine | [Pd(allyl)Cl]₂ / t-BuXPhos | t-BuOLi | Toluene | 110 | 24 | 96 |

| Carbazole | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | Dioxane | 100 | 20 | 90 |

Table 4: Representative Conditions for Buchwald-Hartwig Amination of this compound.

Product Characterization (2-(Phenylamino)-9-fluorenone):

-

¹H NMR (DMSO-d₆): Aromatic protons typically appear in the range of δ 6.7-8.0 ppm, with a characteristic N-H signal.

-

¹³C NMR (DMSO-d₆): The carbonyl carbon resonates around δ 191 ppm. Aromatic carbons are observed in the δ 115-150 ppm range.

-

IR (KBr): An N-H stretching vibration is expected in the region of 3300-3500 cm⁻¹, along with the C=O stretch around 1700 cm⁻¹.

Visualization of Synthetic and Biological Pathways

General Workflow for Cross-Coupling Reactions

The following diagram illustrates a generalized workflow for the palladium-catalyzed cross-coupling reactions of this compound.

Caption: Generalized workflow for palladium-catalyzed cross-coupling.

Synthesis of a Fluorenone-Based OLED Material

Derivatives of this compound are extensively used in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs). The following workflow outlines a typical synthetic sequence.

Caption: Synthetic workflow for a fluorenone-based OLED material.

ROS-Mediated Apoptosis by a Fluorenone Derivative

Certain fluorenone derivatives have demonstrated anticancer activity by inducing apoptosis through the generation of Reactive Oxygen Species (ROS).[1][5]

Caption: ROS-mediated apoptotic signaling by a fluorenone derivative.

Conclusion

This compound stands out as a pivotal building block in modern organic synthesis. Its unique structural and electronic properties, coupled with its reactivity in a range of powerful cross-coupling reactions, provide a robust platform for the creation of novel functional materials and biologically active molecules. The detailed protocols and data presented in this guide are intended to empower researchers to harness the full potential of this versatile compound in their synthetic endeavors, paving the way for future innovations in materials science and drug discovery.

References

- 1. A fluorene derivative inhibits human hepatocellular carcinoma cells by ROS-mediated apoptosis, anoikis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. Crucial Role of Reactive Oxygen Species (ROS) for the Proapoptotic Effects of Indirubin Derivatives in Cutaneous SCC Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Fluorene- and fluorenone-based molecules as electron-transporting SAMs for photovoltaic devices - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. acadiau.ca [acadiau.ca]

- 10. 2-Phenyl-9H-fluoren-9-one | 3096-49-9 | Benchchem [benchchem.com]

- 11. Sonogashira Coupling [organic-chemistry.org]

- 12. benchchem.com [benchchem.com]

- 13. Fluorenone | C13H8O | CID 10241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

An In-depth Technical Guide to 2-Bromo-9-fluorenone: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-9-fluorenone, a pivotal intermediate in organic synthesis with significant applications in materials science and medicinal chemistry. This document details the historical context of its discovery, outlines various synthetic methodologies with experimental protocols, and presents its physicochemical properties in a structured format. Furthermore, it explores the role of fluorenone derivatives in cellular signaling pathways, offering insights for drug development professionals.

Introduction